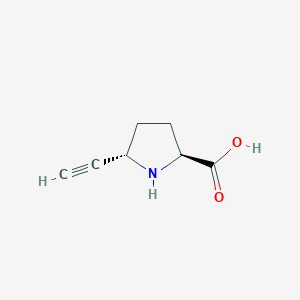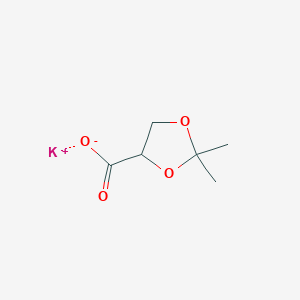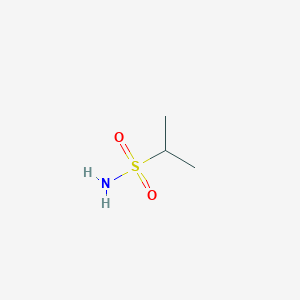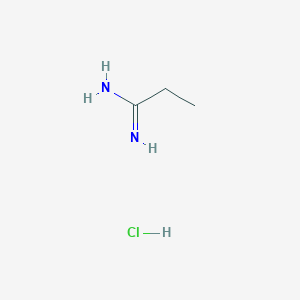
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S,S)-EtP and has a molecular formula of C7H9NO2.
Mechanism Of Action
The mechanism of action of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a GABA receptor agonist. GABA is a neurotransmitter that plays a crucial role in the central nervous system. By acting as a GABA receptor agonist, (S,S)-EtP can enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid have been extensively studied. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. In addition, (S,S)-EtP has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Advantages And Limitations For Lab Experiments
One of the major advantages of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is its potential applications in various fields such as medicinal chemistry. However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid. One of the major future directions is the continued study of its potential applications in medicinal chemistry. In addition, there is a need for further research on the mechanism of action of (S,S)-EtP to fully understand its biochemical and physiological effects. Another future direction is the development of new synthesis methods that can overcome the limitations of the current methods. Finally, there is a need for further research on the potential side effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid to ensure its safety for use in various fields.
Synthesis Methods
The synthesis of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the asymmetric synthesis of (S,S)-EtP using chiral auxiliary. This method involves the use of chiral auxiliaries such as diethyl tartrate to obtain the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction between 5-iodo-2-pyrrolidone and ethynylmagnesium bromide.
Scientific Research Applications
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major scientific research applications of (S,S)-EtP is in the field of medicinal chemistry. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties.
properties
CAS RN |
138957-98-9 |
|---|---|
Product Name |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
JWOHRHJMTNGZBX-RITPCOANSA-N |
Isomeric SMILES |
C#C[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
C#CC1CCC(N1)C(=O)O |
Canonical SMILES |
C#CC1CCC(N1)C(=O)O |
synonyms |
D-Proline, 5-ethynyl-, (5R)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)





![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

